N-(4-cyclohexylthiazol-2-yl)propionamide
Description
N-(4-Cyclohexylthiazol-2-yl)propionamide is a thiazole-based compound characterized by a cyclohexyl substituent at the 4-position of the thiazole ring and a propionamide group at the 2-position. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERUUMNWVKWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclohexylthiazol-2-yl)propionamide typically involves the reaction of 4-cyclohexylthiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-cyclohexylthiazol-2-yl)propionamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: this compound can participate in substitution reactions, where the propionamide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the propionamide group.
Scientific Research Applications
Chemistry: N-(4-cyclohexylthiazol-2-yl)propionamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown potential as an antimicrobial agent. Thiazole derivatives, in general, are known for their biological activities, including antibacterial, antifungal, and antiviral properties. Research is ongoing to explore its efficacy and mechanism of action in treating various infections.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in terms of stability, durability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(4-cyclohexylthiazol-2-yl)propionamide involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins or enzymes, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and synthesis insights for N-(4-cyclohexylthiazol-2-yl)propionamide and related compounds:
Key Comparative Insights
Core Heterocycle Influence: Thiazole vs. Thiadiazole: The thiazole ring in this compound provides distinct electronic properties compared to the thiadiazole in N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide. Thiadiazoles generally exhibit stronger electron-withdrawing effects, which may enhance binding to targets like topoisomerases or kinases .
Biological Activity Profiles: N-(5-Methyl-thiadiazol-2-yl)-propionamide shows selective anti-proliferative activity against hepatocarcinoma cells, attributed to its thiadiazole core and methyl substituent . In contrast, N-(4-methoxyphenyl)propionamide derivatives inhibit EGFR mutants, highlighting the role of aryl groups in targeting specific enzymatic pockets . The target compound’s cyclohexyl-thiazole scaffold may favor interactions with hydrophobic binding sites in viral or cancer targets.
Synthetic Accessibility :
- The synthesis of this compound likely parallels methods used for analogous thiazoles, such as Pd-catalyzed cross-coupling (as in ) or nucleophilic substitution reactions. By comparison, N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)propionamide is synthesized via bromoacetylation, enabling further derivatization into bithiazoles for antiviral screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
